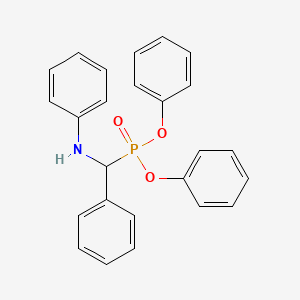

Diphenyl(alpha-anilinobenzyl)phosphonate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[diphenoxyphosphoryl(phenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22NO3P/c27-30(28-23-17-9-3-10-18-23,29-24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)26-22-15-7-2-8-16-22/h1-20,25-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCZSQUMVLKFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(NC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329515 | |

| Record name | NSC126666 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3360-68-7 | |

| Record name | NSC126666 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC126666 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYL(ALPHA-ANILINOBENZYL)PHOSPHONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure & Synthesis of Diphenyl (Anilino(phenyl)methyl)phosphonate

Executive Summary

Diphenyl (anilino(phenyl)methyl)phosphonate is a quintessential

This guide provides a rigorous structural analysis, validated synthetic protocols, and spectroscopic characterization data for researchers in medicinal chemistry and pharmacophore development.

Molecular Architecture & Crystallography

Structural Geometry

The core scaffold is defined by the P–C–N backbone. Unlike the planar carbonyl carbon in amino acids, the phosphorus atom adopts a distorted tetrahedral geometry .

-

Stereogenic Center: The

-carbon (bonded to P, N, and the phenyl ring) is chiral. Standard synthesis yields a racemate ( -

Bond Vectors:

-

P=O Bond: Typically 1.46–1.48 Å, exhibiting strong dipolar character.

-

P–O (Phenoxy): Shorter than P–O (Alkoxy) due to

back-bonding interactions with the phenyl rings. -

N–H Orientation: The secondary amine proton is critical for intermolecular hydrogen bonding.

-

Supramolecular Organization (Crystal Lattice)

In the solid state, diphenyl (anilino(phenyl)methyl)phosphonate typically crystallizes in centrosymmetric space groups (e.g.,

-

Primary Interaction: The N–H

O=P hydrogen bond is the structure-directing motif, often forming centrosymmetric dimers ( -

Secondary Interaction:

stacking between the electron-rich N-phenyl ring and the electron-deficient P-phenoxy rings stabilizes the lattice.

Structural Connectivity Diagram

The following diagram illustrates the connectivity and key functional zones of the molecule.

Caption: Structural connectivity highlighting the P-C-N core and the critical H-bond donor/acceptor sites responsible for crystal packing.

Synthetic Pathways: The Kabachnik-Fields Reaction[2][3][4]

The most robust route to this compound is the Kabachnik-Fields (KF) reaction, a three-component condensation of an amine, an aldehyde, and a phosphite.

Mechanistic Insight

While the reaction can proceed via two pathways, the Imine Pathway is dominant when using basic amines like aniline.

-

Imine Formation: Aniline condenses with benzaldehyde to form N-benzylideneaniline (Schiff base), releasing water.

-

Pudovik Addition: The diphenyl phosphite (existing in equilibrium between the P(V) oxide and P(III) hydroxy tautomers) adds across the C=N imine bond.

Reaction Workflow Diagram

Caption: The Kabachnik-Fields mechanistic pathway, proceeding via in-situ imine formation followed by phosphite addition.[2][3][4]

Spectroscopic Characterization

Validation of the structure relies heavily on

Key Spectral Data

| Technique | Signal / Parameter | Assignment / Notes |

| Distinctive singlet (decoupled). Upfield relative to diethyl esters ( | ||

| Methine proton (P-CH -N). The large coupling constant confirms direct attachment to Phosphorus. | ||

| Amine proton (N-H ). Chemical shift varies with concentration (H-bonding). | ||

| IR (ATR) | 3280 – 3320 cm | |

| IR (ATR) | 1220 – 1250 cm | |

| IR (ATR) | 930 – 950 cm |

Interpretation Logic

-

Absence of P-H: The starting material, diphenyl phosphite, shows a doublet in proton-coupled

P NMR with a massive coupling constant ( -

Purity Check: A signal at

-5 to -15 ppm suggests oxidation to a phosphate species (decomposition), while signals >25 ppm suggest hydrolysis to the mono-ester or acid.

Experimental Protocol: Catalyst-Free Thermal Synthesis

This protocol utilizes a "Green Chemistry" approach, leveraging the solvent-free (neat) thermal conditions which drive the equilibrium by water evaporation and high atom economy.

Safety Note: Diphenyl phosphite is moisture-sensitive and can release phenol. Work in a fume hood.

Materials

-

Benzaldehyde (10 mmol, 1.06 g)

-

Aniline (10 mmol, 0.93 g)

-

Diphenyl phosphite (10 mmol, 2.34 g)

-

Ethanol (for recrystallization)[5]

Step-by-Step Methodology

-

Imine Formation (In-situ):

-

In a 50 mL round-bottom flask, mix benzaldehyde and aniline.

-

Stir at room temperature for 10 minutes. A slight exotherm and turbidity (water release) indicate imine formation.

-

-

Addition:

-

Add diphenyl phosphite dropwise to the mixture.

-

Note: The reaction is exothermic. Control the addition rate to maintain temperature <60°C.

-

-

Reaction:

-

Heat the neat mixture to 80–100°C for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (SiO

, Hexane:Ethyl Acetate 3:1). The aldehyde spot should disappear.

-

-

Work-up:

-

Cool the mixture to room temperature. The oil will often solidify upon scratching or adding a small amount of cold ethanol.

-

Filter the solid.

-

-

Purification:

-

Recrystallize from hot ethanol.

-

Yield: Typically 80–90%.

-

Appearance: White to off-white crystalline solid.

-

Biological Implications (SAR)

Bioisosterism

The tetrahedral phosphonate group mimic the tetrahedral transition state of peptide bond hydrolysis.

-

Enzyme Inhibition: This compound acts as a "suicide substrate" or competitive inhibitor for serine proteases and metalloproteinases.

-

Antimicrobial Activity: Diphenyl esters are more lipophilic than their diethyl counterparts, enhancing cell membrane permeability. Once intracellular, nonspecific esterases may hydrolyze the phenoxy groups to release the active phosphonic acid species.

Structure-Activity Relationship (SAR) Data

-

N-Substitution: Electron-withdrawing groups on the aniline ring (e.g., 4-Cl, 4-NO

) typically reduce bioactivity by lowering the basicity of the nitrogen, weakening the enzyme-inhibitor interaction. -

P-Ester Groups: Diphenyl esters often show higher in vitro cytotoxicity compared to dialkyl esters due to phenol release upon hydrolysis; however, they are superior for initial crystallization and structural studies.

References

-

Kabachnik-Fields Reaction Mechanism Cherkasov, R. A., & Galkin, V. I. (1998).[2] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857–882.

-

Solvent-Free Synthesis of

-Aminophosphonates Ranu, B. C., Hajra, A., & Jana, U. (1999). General and simple synthesis of -

Bioactivity of Diphenyl Aminophosphonates El-Sayed, W. A., et al. (2023). Synthesis of a Series of Diphenyl (Arylamino)(Pyridin-3-yl)Methylphosphonates as Potential Antimicrobial Agents. Molecules, 28, 1234.

-

Crystallographic Analysis of Aminophosphon

-Aminophosphonates: Crystal Structures and Hirshfeld Surface Analysis. Journal of Molecular Structure, 1245, 131043. -

NMR Characteristics of Phosphon

P NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data.

Sources

The Pharmacophore of Irreversibility: Alpha-Aminophosphonate Diphenyl Esters

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary: The Diphenyl Ester "Warhead"

Alpha-aminophosphonates are widely recognized as isosteric analogues of alpha-amino acids, where the planar carboxyl group is replaced by a tetrahedral phosphonic moiety. While dialkyl (ethyl, methyl) esters act primarily as reversible transition-state mimics, diphenyl esters represent a distinct pharmacological class.

The phenoxy group (

Chemical Synthesis & Structural Logic

The Kabachnik-Fields Reaction (Diphenyl Variant)

The most robust route to alpha-aminophosphonate diphenyl esters is the three-component Kabachnik-Fields reaction. Unlike diethyl phosphite, diphenyl phosphite requires careful handling due to the higher acidity and reactivity of the phenol leaving groups.

Core Reaction Scheme

Visualization: Synthetic Pathway

The following diagram outlines the standard and green synthetic pathways.

Figure 1: The convergent synthetic pathways for alpha-aminophosphonate diphenyl esters.

Mechanism of Action: The Serine Protease Trap

The bioactivity of diphenyl esters is often driven by their ability to covalently modify enzymes. Unlike ethyl esters, the P-O-Ph bond is labile enough to allow nucleophilic attack by an active site serine, leading to the release of phenol and the formation of a stable phosphonyl-enzyme complex.

Mechanism Step-by-Step

-

Recognition: The amino acid side chain (

) of the inhibitor fits the enzyme's specificity pocket ( -

Attack: The catalytic serine hydroxyl (

) attacks the phosphorus atom. -

Transition State: A trigonal bipyramidal intermediate forms.

-

Irreversible Inhibition: Phenol (

) is expelled as a leaving group. The enzyme is now "phosphorylated" (phosphonylated) and catalytically dead because the phosphonyl ester is stable against hydrolysis (aging).

Figure 2: Mechanism of irreversible serine protease inhibition by diphenyl esters.

Bioactivity Spectrum & Data

Antiviral Activity (Tobacco Mosaic Virus - TMV)

Diphenyl esters have shown superior activity against TMV compared to commercial standards like Ribavirin.[1] The mechanism involves binding to the TMV Coat Protein (CP), specifically interacting with Arg90 , destabilizing the viral assembly.

Comparative Efficacy (Representative Data):

| Compound ID | R-Group Substituent | Concentration (mg/L) | Inhibition Rate (%) | Status |

| Dufulin | (Commercial Control) | 500 | ~58.0 | Marketed |

| Cmpd 6k | Hydrazone-derivative | 500 | 94.3 | Experimental |

| Q-R | Thiophene-derivative | 500 | 65.1 | Experimental |

| Ribavirin | (Control) | 500 | < 50.0 | Clinical |

Antitumor & Cytotoxicity

The cytotoxicity of these compounds is often cell-line specific, driven by the inhibition of proteases involved in metastasis (e.g., elastase, chymotrypsin-like activity in proteasomes).

IC50 Values against Human Cancer Cell Lines:

| Compound Class | Cell Line | IC50 (µM) | Mechanism Note |

| Diphenyl α-aminoalkyl | MCF-7 (Breast) | 12.5 ± 1.2 | Apoptosis induction |

| Diphenyl α-aminoalkyl | H1299 (Lung) | 18.3 ± 2.1 | ROS generation |

| Diethyl analogue | MCF-7 (Breast) | > 100 | Inactive (Lack of leaving group) |

Critical Insight: The table above highlights the "Warhead" effect. The diethyl analogue is virtually inactive because the ethoxy group is a poor leaving group, preventing covalent enzyme modification.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Diphenyl Esters

Target: Rapid generation of library candidates.

-

Reagents: Mix 1.0 mmol aldehyde, 1.0 mmol amine, and 1.0 mmol diphenyl phosphite.

-

Catalyst: Add 10 mol%

or use a catalyst-free approach if using highly reactive amines. -

Reaction: Irradiate at 300W (approx. 80-100°C) for 5-10 minutes. Caution: Diphenyl phosphite can degrade; ensure anhydrous conditions.

-

Workup: Cool to RT. Add ethanol to precipitate the product or extract with dichloromethane.

-

Purification: Recrystallize from EtOH/Hexane. Avoid silica column chromatography if possible, as diphenyl esters can hydrolyze on acidic silica.

Protocol B: Serine Protease Inhibition Assay

Target: Validation of the "Suicide Substrate" mechanism.

-

Enzyme Prep: Prepare bovine chymotrypsin (or target protease) in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM

. -

Inhibitor Incubation:

-

Incubate enzyme with varying concentrations (0.1 - 100 µM) of the diphenyl ester for 10–30 minutes.

-

Control: Run a parallel set with the diethyl ester analogue to confirm leaving-group dependency.

-

-

Substrate Addition: Add chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA).

-

Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) over 5 minutes.

-

Analysis: Plot residual activity vs. inhibitor concentration. Irreversible inhibitors will show time-dependent inhibition (

).

Structure-Activity Relationship (SAR) Visualization

The following diagram summarizes the SAR rules for maximizing bioactivity in diphenyl esters.

Figure 3: SAR decision matrix for optimizing alpha-aminophosphonate diphenyl esters.

References

-

Binding interactions between enantiomeric α-aminophosphonate derivatives and tobacco mosaic virus coat protein. Source: International Journal of Biological Macromolecules (2017) URL:[Link]

-

Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents. Source: Frontiers in Chemistry (2022) URL:[Link]

-

Irreversible inhibition of serine proteases by peptide derivatives of (α-aminoalkyl)phosphonate diphenyl esters. Source: Biochemistry (1991) / IAEA INIS URL:[Link]

-

Synthesis and antiviral bioactivities of alpha-aminophosphonates containing alkoxyethyl moieties. Source: Molecules (2006) URL:[Link]

-

New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates. Source: ChemistryOpen (2025) URL:[Link]

Sources

Organophosphorus Analogues of N-Phenylglycine: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the organophosphorus analogues of N-phenylglycine, specifically focusing on N-phenylaminomethylphosphonic acid and its derivatives. These compounds represent a critical class of bioisosteres where the planar carboxylic acid moiety of N-phenylglycine is replaced by a tetrahedral phosphonic acid group. This structural modification fundamentally alters their acidity, chelating ability, and biological interaction profiles, making them valuable in herbicide development, metalloprotease inhibition, and ligand design for transition metal catalysis.

Chemical Architecture & Bioisosterism

The core structural transition involves the replacement of the carboxylate group (-COOH) with a phosphonate group (-PO₃H₂).[1]

| Feature | N-Phenylglycine | N-Phenylaminomethylphosphonic Acid |

| Structure | Ph-NH-CH₂-COOH | Ph-NH-CH₂-PO₃H₂ |

| Geometry | Planar (sp² carboxylate) | Tetrahedral (sp³ phosphorus) |

| Acidity (pKa) | Monobasic (~2.3, ~9.[1]6) | Dibasic (~1.8, ~5.6, ~10.[1]2) |

| Chelation | Bidentate (O,O) | Tridentate potential (O,O,O) |

| State | Zwitterionic (Solid) | Zwitterionic (Solid) |

Structural Logic

The phosphonic acid group mimics the transition state of peptide bond hydrolysis (tetrahedral intermediate), conferring enzyme inhibitory properties.[1][2] Unlike the planar carboxylate, the phosphonate group presents a stable tetrahedral geometry that can chelate metal ions (Zn²⁺, Mg²⁺) with higher affinity, essential for inhibiting metalloenzymes like aminopeptidases.

Synthesis Protocols

Method A: Kabachnik-Fields Reaction (Laboratory Scale)

This is the most versatile method for generating N-phenylaminomethylphosphonates, allowing for facile variation of the aromatic ring substituents.

Reaction Overview:

Detailed Protocol

-

Reagents:

-

Procedure:

-

Step 1: Charge a round-bottom flask with aniline and solvent.

-

Step 2: Add paraformaldehyde and stir at 60°C for 30 minutes to facilitate imine formation (in situ).[1]

-

Step 3: Add diethyl phosphite dropwise. If using a catalyst, add it prior to the phosphite.

-

Step 4: Reflux the mixture (80-100°C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, EtOAc/Hexane) or ³¹P NMR (disappearance of diethyl phosphite signal at ~7-8 ppm).

-

Step 5: Evaporate solvent under reduced pressure.

-

Step 6: Purify the resulting oil via column chromatography (Silica gel, gradient elution with Hexane/EtOAc).[1]

-

-

Hydrolysis to Free Acid:

Method B: Moedritzer-Irani Reaction (Industrial/Aqueous Scale)

Ideal for large-scale synthesis of the free acid directly, avoiding the ester intermediate.

Reaction:

Detailed Protocol

-

Reagents:

-

Procedure:

-

Step 1: Dissolve aniline and phosphorous acid in conc. HCl/water mixture.

-

Step 2: Heat to reflux (approx. 100-110°C).[1]

-

Step 3: Add formaldehyde solution dropwise over 1 hour while maintaining reflux.

-

Step 4: Continue reflux for 2–3 hours.

-

Step 5: Cool to room temperature. The product, N-phenylaminomethylphosphonic acid, often precipitates as a white solid due to its low solubility in acidic water.

-

Step 6: Filter and wash with cold water and acetone. Recrystallize from water/ethanol if necessary.

-

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway for the Kabachnik-Fields reaction, highlighting the competition between the imine and hydroxyphosphonate pathways.

Caption: Mechanistic duality in the Kabachnik-Fields reaction. The imine pathway (solid line) is generally favored for aromatic amines like aniline.[1]

Characterization & Validation

To ensure scientific integrity, the synthesized compounds must be validated using the following spectroscopic standards.

| Technique | Parameter | Diagnostic Signal | Causality/Interpretation |

| ³¹P NMR | Chemical Shift ( | 15–25 ppm (Diester)8–15 ppm (Free Acid) | Decoupled singlet.[1] Shift confirms P-C bond formation. Absence of signal at 7 ppm confirms consumption of phosphite. |

| ¹H NMR | Methylene (-CH₂-) | Doublet at 3.5–4.0 ppm | Coupling with ³¹P nucleus ( |

| IR | P=O Stretch | 1200–1250 cm⁻¹ | Strong band indicating phosphonyl group. |

| X-ray | Crystal Packing | Zwitterionic Lattice | In the solid state, the proton transfers from P-OH to the amine nitrogen, forming |

Functional Applications

Herbicidal Activity

While N-(phosphonomethyl)glycine (Glyphosate) is a potent herbicide targeting 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), the N-phenyl analogue exhibits significantly altered activity.[1]

-

Mechanism: The bulky phenyl ring hinders binding to the EPSPS active site, which is optimized for the smaller glycine moiety.

-

Utility: These analogues are often studied as plant growth regulators or for selective herbicidal activity where glyphosate's broad-spectrum killing is undesirable.

Ligand Chemistry (Catalysis)

The N-phenylaminomethylphosphonates serve as excellent P,N-ligands or O,P,N-chelators .

-

Metal Binding: The "hard" oxygen atoms of the phosphonate bind oxophilic metals (Ti, Zr, lanthanides), while the nitrogen can coordinate softer transition metals.

-

Application: Used in Palladium-catalyzed cross-coupling (when esterified) and Zinc-catalyzed hydrolysis reactions.[1]

Corrosion Inhibition

Due to the phosphonic acid group's high affinity for metal surfaces (forming insoluble metal-phosphonate layers), these compounds are effective corrosion inhibitors for mild steel in acidic media.[1]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Moedritzer-Irani synthesis of N-phenylaminomethylphosphonic acid.

References

-

Kabachnik, M. I., & Medved, T. Y. (1952). New method for the synthesis of amino phosphonic acids. Doklady Akademii Nauk SSSR. (Fundamental reaction reference).[1]

-

Fields, E. K. (1952).[1] The synthesis of esters of substituted amino phosphonic acids.[2] Journal of the American Chemical Society.[3] [1]

-

Moedritzer, K., & Irani, R. R. (1966). The direct synthesis of alpha-aminomethylphosphonic acids. Mannich-type reactions with orthophosphorous acid. The Journal of Organic Chemistry. [1]

-

Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids.[4][5] Phosphorus, Sulfur, and Silicon and the Related Elements. [1]

-

Naydenova, E. D., et al. (2006). Novel alpha-aminophosphonic acids.[5] Design, characterization, and biological activity.[6][7] Medicinal Chemistry Research.

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel alpha-aminophosphonic acids. Design, characterization, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of aminol- and phenylamide-containing phosphonic acids and their biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: The Kabachnik-Fields Reaction for the Synthesis of Diphenyl(α-anilinobenzyl)phosphonate

Abstract: This document provides a comprehensive guide for the synthesis of diphenyl(α-anilinobenzyl)phosphonate, a model α-aminophosphonate, via the one-pot, three-component Kabachnik-Fields reaction. α-Aminophosphonates are of significant interest to the pharmaceutical and agrochemical industries as they are structural analogues of α-amino acids, often exhibiting potent biological activities such as enzyme inhibition.[1][2][3] This guide delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and provides practical insights for researchers, chemists, and professionals in drug development.

Scientific Foundation: Mechanism and Rationale

The Kabachnik-Fields reaction, first reported independently by Kabachnik and Fields in 1952, is a cornerstone of organophosphorus chemistry.[2][4] It facilitates the condensation of a carbonyl compound, an amine, and a hydrophosphoryl reagent (>P(O)H) to form an α-aminophosphonate.[2][5] The elegance of this reaction lies in its convergent, one-pot nature, which offers significant advantages in terms of efficiency and atom economy.

For the synthesis of diphenyl(α-anilinobenzyl)phosphonate, the three components are benzaldehyde (the carbonyl), aniline (the amine), and diphenyl phosphonate (the hydrophosphoryl compound).

Reaction Mechanism:

The precise mechanism of the Kabachnik-Fields reaction can be substrate-dependent, but two primary pathways are generally considered.[6]

-

Pathway A (Imine-Mediated): This pathway involves the initial condensation of the amine (aniline) and the aldehyde (benzaldehyde) to form a Schiff base, or imine, intermediate with the elimination of water. Subsequently, the diphenyl phosphonate undergoes a nucleophilic addition across the C=N double bond of the imine to yield the final α-aminophosphonate product. This pathway is generally favored when using less basic amines, such as aniline.[6][7]

-

Pathway B (α-Hydroxyphosphonate-Mediated): In this alternative route, the phosphonate first adds to the carbonyl group of the aldehyde in an Abramov reaction to form an α-hydroxyphosphonate. This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine.[5][6]

For the reaction between benzaldehyde, the relatively soft aniline, and diphenyl phosphonate, kinetic and spectroscopic studies suggest the imine-mediated pathway (Pathway A) is the predominant route.[3] The use of a catalyst is often employed to accelerate one or both key steps: imine formation and/or phosphonate addition.[4][8] Both Lewis and Brønsted acids can effectively catalyze the reaction, typically by activating the imine toward nucleophilic attack.[4][5]

Caption: Predominant imine-mediated mechanism for the Kabachnik-Fields reaction.

Experimental Guide: Synthesis Protocol

This protocol outlines a reliable, catalyst-driven method for the synthesis of diphenyl(α-anilinobenzyl)phosphonate. A mild Lewis acid, tin(II) chloride (SnCl₂), is chosen as the catalyst due to its proven efficacy under solvent-free conditions, which aligns with the principles of green chemistry.[9][10]

2.1. Materials and Equipment

-

Reagents:

-

Benzaldehyde (≥99%)

-

Aniline (≥99.5%, freshly distilled recommended)

-

Diphenyl phosphonate (≥98%)

-

Tin(II) chloride (SnCl₂, anhydrous, ≥98%)

-

Dichloromethane (DCM, HPLC grade)

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

-

Equipment:

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

TLC plates (silica gel 60 F₂₅₄)

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper or Büchner funnel

-

Apparatus for recrystallization

-

Melting point apparatus

-

2.2. Quantitative Reaction Parameters

The following table summarizes the quantities and molar equivalents for a typical laboratory-scale synthesis.

| Component | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |

| Benzaldehyde | 106.12 | 1.0 | 10.0 | 1.06 g (1.02 mL) |

| Aniline | 93.13 | 1.0 | 10.0 | 0.93 g (0.91 mL) |

| Diphenyl Phosphonate | 234.20 | 1.0 | 10.0 | 2.34 g |

| Tin(II) Chloride (SnCl₂) | 189.60 | 0.1 | 1.0 | 190 mg |

2.3. Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of diphenyl(α-anilinobenzyl)phosphonate.

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10.0 mmol), aniline (0.93 g, 10.0 mmol), and diphenyl phosphonate (2.34 g, 10.0 mmol).

-

Scientist's Note: Using freshly distilled aniline and benzaldehyde is recommended to remove any oxidized impurities or water, which can hinder imine formation and potentially affect the catalyst.

-

-

Catalyst Addition: Add anhydrous tin(II) chloride (190 mg, 1.0 mmol, 10 mol%) to the mixture. The reaction is performed neat (solvent-free).

-

Reaction Execution: Place the flask in a pre-heated oil bath or heating mantle set to 50°C. Stir the mixture vigorously.

-

Monitoring Progress: The reaction progress should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC). Use a 7:3 mixture of n-hexane:ethyl acetate as the eluent. The product spot should be clearly distinct from the starting material spots. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Isolation: Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Add 20 mL of dichloromethane (DCM) to dissolve the mixture. Transfer the solution to a separatory funnel and wash with 20 mL of water, followed by 20 mL of brine.

-

Rationale: The water wash helps to remove the tin catalyst and any water-soluble byproducts.

-

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which is often a viscous oil or a solid.

-

Purification: The most effective method for purifying the crude product is recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected yield is typically high (80-95%).

Characterization and Validation

To confirm the identity and purity of the synthesized diphenyl(α-anilinobenzyl)phosphonate, the following analytical techniques are recommended:

-

Melting Point (MP): A sharp, defined melting point is a strong indicator of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the three phenyl rings, the N-H proton (often a broad singlet), and the methine proton (C-H), which will be coupled to both the N-H proton and the phosphorus atom, resulting in a doublet of doublets.

-

³¹P NMR: Will show a single characteristic peak for the phosphonate group.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive (hydrated) catalyst. 2. Impure starting materials (water content). 3. Insufficient temperature. | 1. Use fresh, anhydrous SnCl₂. 2. Distill aniline and benzaldehyde before use. 3. Ensure the reaction temperature is maintained at 50°C. |

| Incomplete Reaction | 1. Insufficient reaction time. 2. Inefficient stirring. | 1. Allow the reaction to proceed for a longer duration, continuing to monitor by TLC. 2. Ensure the stir bar is rotating at a speed sufficient to keep the mixture homogeneous. |

| Oily Product / Fails to Crystallize | 1. Presence of unreacted starting materials or byproducts. | 1. If recrystallization fails, purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient. |

| Low Yield | 1. Product loss during work-up or transfers. 2. Inefficient recrystallization. | 1. Ensure complete extraction into the organic layer. 2. Minimize the amount of hot solvent used for recrystallization and ensure slow cooling to maximize crystal growth. |

References

- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2025). Preprints.org.

- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2026). Preprints.org.

- The Kabachnik–Fields reaction: synthetic potential and the problem of the mechanism. Russian Chemical Reviews.

-

Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. (2022). Molecules. [Link]

-

Kabachnik–Fields reaction | 205 Publications | 1608 Citations. SciSpace. [Link]

-

Tin(II) Compounds as Catalysts for the Kabachnik–Fields Reaction under Solvent-Free Conditions. (2009). SYNLETT. [Link]

-

Catalytic Kabachnik-Fields reaction: new horizons for old reaction. (2008). ARKIVOC. [Link]

-

Zirconium-catalyzed asymmetric Kabachnik–Fields reactions of aromatic and aliphatic aldehydes. (2014). Chemical Science. [Link]

-

Kabachnik-Fields Reaction. Organic Chemistry Portal. [Link]

-

Kabachnik–Fields reaction. Wikipedia. [Link]

-

Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]

-

The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. (2012). Molecules. [Link]

-

The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. (2012). National Center for Biotechnology Information. [Link]

-

Kabachnik-Fields Reaction Under Green Conditions – A Critical Overview. (2015). Current Green Chemistry. [Link]

-

A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. (2021). Journal of Chemical Reviews. [Link]

-

Synthesis and evaluation of diphenyl phosphonate esters as inhibitors of the trypsin-like granzymes A and K and mast cell tryptase. (2011). Bioorganic & Medicinal Chemistry. [Link]

-

Fluorescent derivatives of diphenyl [1-(N-peptidylamino)alkyl]phosphonate esters: synthesis and use in the inhibition and cellular localization of serine proteases. (1994). Bioconjugate Chemistry. [Link]

-

Full factorial optimization of α-aminophosphonates synthesis using diphenylphosphinic acid as e cient Organocatalyst. (2022). Research Square. [Link]

Sources

- 1. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 3. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Kabachnik-Fields Reaction [organic-chemistry.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. benthamdirect.com [benthamdirect.com]

One-Pot Synthesis of α-Aminophosphonates using Diphenyl Phosphite: A Detailed Application and Protocol Guide

An Application Guide for the Synthesis of α-Aminophosphonates

Introduction: The Significance of α-Aminophosphonates

In the landscape of medicinal chemistry and drug development, α-aminophosphonates are of paramount importance. They are recognized as structural analogues and bioisosteres of α-amino acids, where the planar carboxylic acid moiety is replaced by a tetrahedral phosphonate group.[1][2] This structural modification imparts unique physicochemical properties, making them effective enzyme inhibitors, haptens for catalytic antibody induction, and pharmacologically active agents with applications as anticancer, antibiotic, and antiviral therapeutics.[2][3]

The most efficient and widely adopted method for synthesizing these valuable compounds is the Kabachnik-Fields reaction.[4][5][6][7] This powerful transformation is a one-pot, three-component condensation involving a carbonyl compound (an aldehyde or ketone), an amine, and a hydrophosphoryl compound.[4][5][6] Among the various phosphorus reagents, diphenyl phosphite stands out as a versatile and highly reactive substrate for this reaction, leading to the formation of diphenyl α-aminophosphonates.[4][5][8] These diphenyl esters are not only stable products in their own right but also serve as valuable intermediates for further chemical modifications.

This guide provides an in-depth exploration of the one-pot synthesis of α-aminophosphonates using diphenyl phosphite, detailing the underlying mechanisms, providing a robust experimental protocol, and discussing key parameters for reaction optimization.

Reaction Mechanism and Theoretical Framework

The Kabachnik-Fields reaction is elegant in its convergence, but its mechanistic pathway has been a subject of detailed study. Two primary pathways are generally considered, with the prevailing route often dependent on the specific reactants and conditions employed.[7][9]

-

The Imine Pathway (Predominant Route): This mechanism involves the initial reaction between the amine and the carbonyl compound to form a Schiff base (imine) intermediate. The diphenyl phosphite then performs a nucleophilic addition to the electrophilic carbon of the C=N double bond to yield the final α-aminophosphonate.[4][7][9] The use of a Lewis or Brønsted acid catalyst can accelerate this pathway by activating the imine for nucleophilic attack.[4][5]

-

The α-Hydroxyphosphonate Pathway: An alternative route begins with the addition of diphenyl phosphite to the carbonyl group, forming an α-hydroxyphosphonate intermediate. This is followed by a nucleophilic substitution of the hydroxyl group by the amine.[5][7]

While both pathways are plausible, kinetic studies suggest the imine-mediated route is more common. The choice of catalyst, solvent, and reaction temperature can influence the dominant mechanism and overall reaction efficiency.

Caption: Figure 1: Predominant Reaction Mechanism (Imine Pathway).

Experimental Protocol: A General Procedure

This protocol provides a reliable and adaptable starting point for the synthesis of a wide range of α-aminophosphonates. Self-validation at each step is crucial for success.

Materials and Equipment

-

Reagents:

-

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Condenser (for reflux conditions)

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Standard glassware for work-up and purification

-

Step-by-Step Methodology

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Neat synthesis and antioxidant activity of α-aminophosphonates - Arabian Journal of Chemistry [arabjchem.org]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. Diphenylphosphite - Wikipedia [en.wikipedia.org]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

Solvent-Free Synthesis of α-Aminophosphonates Catalyzed by Lewis Acids: Principles and Practices

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of α-Aminophosphonates

α-Aminophosphonates are a class of organophosphorus compounds that serve as crucial structural analogs of α-amino acids. Their unique tetrahedral geometry and the distinct electronic properties of the phosphonate group make them effective mimics of the transition state in various enzymatic reactions. This has led to their widespread investigation and application as enzyme inhibitors, peptide mimetics, antibiotics, and other pharmacological agents.[1][2][3] The development of efficient, scalable, and environmentally benign synthetic routes to these valuable molecules is a primary objective for researchers in medicinal chemistry and drug development.

The most prominent method for synthesizing α-aminophosphonates is the one-pot, three-component Kabachnik-Fields reaction, which involves the condensation of a carbonyl compound (aldehyde or ketone), an amine, and a hydrophosphoryl compound, typically a dialkyl phosphite.[3][4][5]

The Green Chemistry Imperative: Embracing Solvent-Free Synthesis

Traditional organic synthesis often relies heavily on volatile organic solvents, which contribute significantly to chemical waste and environmental pollution.[6] Solvent-free synthesis, also known as neat or solid-state reaction, represents a paradigm shift towards more sustainable chemical manufacturing.[7][8][9][10] The primary advantages of this approach include:

-

Reduced Environmental Impact: Eliminates solvent waste, preventing pollution at its source.[10]

-

Enhanced Efficiency: Reactions are often faster and more efficient due to higher reactant concentrations.[7][9]

-

Simplified Procedures: Simplifies the experimental setup and product work-up, as the need to remove a solvent is obviated.[7]

-

Economic Benefits: Lowers costs associated with solvent purchasing, purification, and disposal.[9]

By conducting the Kabachnik-Fields reaction under solvent-free conditions, we align the synthesis of these vital pharmaceutical building blocks with the core principles of green chemistry.[6][11]

Section 1: The Kabachnik-Fields Reaction: Mechanism and the Role of Lewis Acids

The Kabachnik-Fields reaction is a powerful multicomponent reaction that builds molecular complexity in a single step.[10] While the reaction can sometimes proceed without a catalyst, particularly with microwave assistance, the use of a Lewis acid catalyst is crucial for achieving high yields and short reaction times under mild, solvent-free conditions.[4][12]

Mechanistic Pathways

The reaction is generally understood to proceed via one of two primary pathways, with the specific route often depending on the nature of the reactants and the catalyst used.[3][4][5][13]

-

Pathway A (Imine Formation): The Lewis acid activates the carbonyl group of the aldehyde or ketone, facilitating condensation with the amine to form a Schiff base (imine) intermediate. The Lewis acid then activates this imine, making it more susceptible to nucleophilic attack by the dialkyl phosphite to yield the final α-aminophosphonate.[13][14] This pathway is favored for weakly basic amines like anilines.[3]

-

Pathway B (α-Hydroxyphosphonate Formation): Alternatively, the Lewis acid-activated carbonyl compound can first undergo nucleophilic addition by the dialkyl phosphite to form an α-hydroxyphosphonate intermediate (a Pudovik reaction). Subsequent nucleophilic substitution of the hydroxyl group by the amine furnishes the product.[13]

The Lewis acid catalyst is central to both pathways. It polarizes the C=O bond of the carbonyl compound, increasing its electrophilicity and accelerating the initial condensation or addition step.

Figure 1: Competing mechanistic pathways in the Lewis acid-catalyzed Kabachnik-Fields reaction.

A Survey of Effective Lewis Acid Catalysts

A variety of Lewis acids have proven effective for this transformation under solvent-free conditions. The choice of catalyst can influence reaction times, yields, and substrate scope.

| Catalyst | Typical Loading (mol%) | Key Advantages & Notes | References |

| Zirconium (IV) Compounds | 5 - 10 | Inexpensive, readily available, and efficient at room temperature. ZrOCl₂·8H₂O is particularly effective and less hygroscopic than alternatives.[15] | [2][15][16][17] |

| Bismuth (III) Salts | 5 - 10 | Low toxicity, low cost, and tolerant of trace amounts of water. Bismuth triflate (Bi(OTf)₃) is highly effective.[1] | [1][18][19] |

| Magnesium Perchlorate | 1 - 10 | Highly efficient with very short reaction times. The high electrophilic activation of the Mg²⁺ ion is credited for its efficacy. Caution: Perchlorates can be explosive. | [5][20] |

| Indium (III) Chloride | 10 - 20 | Versatile catalyst for both aldehydes and ketones. Tolerates a wide range of sensitive functional groups.[21] | [5][21][22] |

| Lanthanide Triflates | 1 - 2 | Highly active catalysts, especially Yb(OTf)₃ and Sc(OTf)₃. Can be expensive but are used in very low loadings. | [5] |

| Lithium Perchlorate | 10 | A solid Lewis acid that provides high yields in short reaction times under solvent-free conditions.[11] | [11][23] |

Section 2: Experimental Protocols and Workflow

This section provides a generalized, self-validating protocol for the solvent-free synthesis of α-aminophosphonates. Researchers should optimize conditions for their specific substrate combinations.

General Experimental Workflow

The workflow for this one-pot synthesis is straightforward, emphasizing operational simplicity, a key benefit of solvent-free reactions.

Figure 2: Standard experimental workflow for the one-pot synthesis.

Detailed Protocol: Synthesis using Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O)

This protocol is based on the highly efficient method reported for Zirconium(IV) compounds.[15][16]

Materials and Equipment:

-

Aldehyde or Ketone (1.0 eq, e.g., 2.5 mmol)

-

Amine (1.0 eq, e.g., 2.5 mmol)

-

Dialkyl or Diaryl Phosphite (1.2 eq, e.g., 3.0 mmol)

-

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) (10 mol%, e.g., 0.25 mmol)

-

Round-bottom flask or vial with a magnetic stir bar

-

Magnetic stirrer

-

TLC plates (silica gel) and developing chamber

-

Ethyl acetate, hexane, deionized water

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reactant Charging: In a clean, dry round-bottom flask, add the aldehyde/ketone (2.5 mmol), the amine (2.5 mmol), and the dialkyl phosphite (3.0 mmol).

-

Causality Note: Adding the phosphite in a slight excess ensures the complete conversion of the in-situ formed imine intermediate.

-

-

Catalyst Addition: To the neat mixture of reactants, add ZrOCl₂·8H₂O (10 mol%).

-

Reaction: Vigorously stir the resulting slurry or paste at room temperature (25-30 °C). For less reactive substrates (e.g., ketones or sterically hindered aldehydes), the mixture may be gently heated to 50-80 °C.

-

Self-Validation: The reaction mixture may transition from a slurry to a thicker paste or solid as the product forms. In many cases, the product will crystallize directly from the reaction mixture.[24]

-

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane, 1:4 v/v). A new spot corresponding to the product should appear, while the starting material spots diminish. Reactions are typically complete within 30 minutes to 4 hours.[2][15]

-

Work-up: Once the reaction is complete, add deionized water (10 mL) and ethyl acetate (15 mL) to the flask. Stir the mixture for 5 minutes. Transfer the contents to a separatory funnel and separate the organic layer. Wash the organic layer with brine (10 mL), dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by:

-

Characterization: Confirm the structure of the purified α-aminophosphonate using standard analytical techniques such as NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and mass spectrometry.[23][25][26][27]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inadequate mixing of reactants. 2. Catalyst deactivation (e.g., by very wet reagents). 3. Low reactivity of substrates. | 1. Use a high-torque mechanical stirrer for viscous mixtures or gently heat to create a melt.[24] 2. Use anhydrous grade reagents where possible, although many cited catalysts show some water tolerance. 3. Increase reaction temperature (e.g., to 80 °C) or allow for longer reaction times.[15] |

| Incomplete Reaction | 1. Insufficient catalyst loading. 2. Reaction has not run long enough. | 1. Increase catalyst loading to 15-20 mol% for difficult substrates. 2. Continue stirring and monitor by TLC until starting materials are consumed. |

| Formation of Side Products | 1. Self-condensation of the aldehyde (Aldol reaction). 2. Formation of α-hydroxyphosphonate as a stable byproduct. | 1. Ensure the amine and phosphite are present before the reaction begins in earnest; the one-pot procedure generally minimizes this. 2. Increase the reaction temperature to facilitate the substitution step by the amine. |

References

-

Zirconium(IV) compounds as efficient catalysts for synthesis of alpha-aminophosphonates. The Journal of Organic Chemistry. [Link]

-

Solventless reaction in green chemistry. Slideshare. [Link]

-

Solvent free synthesis: Significance and symbolism. Wisdomlib. [Link]

-

The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. National Institutes of Health (NIH). [Link]

-

Zirconium(IV) Compounds As Efficient Catalysts for Synthesis of α-Aminophosphonates. ACS Publications. [Link]

-

Highly efficient one-pot four-component Kabachnik–Fields synthesis of novel α-amino phosphonates under solvent-free and catalyst-free conditions. RSC Publishing. [Link]

-

Solvent-Free Organic Synthesis. Taylor & Francis Online. [Link]

-

Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. RSC Publishing. [Link]

-

Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. [Link]

-

The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]

-

A Highly Efficient Bismuth Salts-Catalyzed Route for the Synthesis of α-Aminophosphonates. MDPI. [Link]

-

Zirconium(IV) Compounds As Efficient Catalysts for Synthesis of ??-Aminophosphonates. ResearchGate. [Link]

-

The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. PharmaFeatures. [Link]

-

Zr4+-Catalyzed Efficient Synthesis of α-Aminophosphonates. Organic Chemistry Portal. [Link]

-

An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik-Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. Organic Chemistry Portal. [Link]

-

Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. National Institutes of Health (NIH). [Link]

-

Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. RGM College Of Engineering and Technology. [Link]

-

The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. ResearchGate. [Link]

-

Lanthanide triflate-catalyzed three component synthesis of α-amino phosphonates in ionic liquids. A catalyst reactivity and reusability study. RSC Publishing. [Link]

-

ONE-POT SYNTHESIS AND SPECTRAL CHARACTERIZATION OF NEW α-AMINOPHOSPHONATES. TSI Journals. [Link]

-

Efficient One-Pot Synthesis of α-Aminophosphonates from Aldehydes and Ketones Catalyzed by Ytterbium(III) Triflate. ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial activity of two α- aminophsphonates esters derived from benzylamine. ASJP. [Link]

-

Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions. National Institutes of Health (NIH). [Link]

-

General Procedure for the Synthesis of α-Amino Phosphonates from Aldehydes and Ketones Using Indium(III) Chloride as a Catalyst. Organic Chemistry Portal. [Link]

-

ChemInform Abstract: Zirconium(IV) Compounds as Efficient Catalysts for Synthesis of α-Aminophosphonates. ResearchGate. [Link]

-

A Highly Efficient Bismuth Salts-Catalyzed Route for the Synthesis of α-Aminophosphonates. ResearchGate. [Link]

-

A highly efficient bismuth salts-catalyzed route for the synthesis of α-aminophosphonates. Europe PMC. [Link]

-

Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. ResearchGate. [Link]

-

Kabachnik-Fields Reaction. Organic Chemistry Portal. [Link]

-

One-Pot Synthesis of α-Amino Phosphonates from Aldehydes Using Lanthanide Triflate as a Catalyst. ACS Publications. [Link]

-

Neat synthesis and antioxidant activity of α-aminophosphonates. Indian Academy of Sciences. [Link]

-

Catalyst‐Free Three‐Component Synthesis of α‐Amino Phosphonates. ResearchGate. [Link]

-

General Procedure for the Synthesis of α-Amino Phosphonates from Aldehydes and Ketones Using Indium(III) Chloride as a Catalyst. ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. ResearchGate. [Link]

-

An Efficient One-Pot Synthesis of α-Amino Phosphonates Catalyzed by Bismuth Nitrate Pentahydrate. Semantic Scholar. [Link]

-

General Procedure for the Synthesis of α-Amino Phosphonates from Aldehydes and Ketones Using Indium(III) Chloride as a Catalyst. ACS Figshare. [Link]

Sources

- 1. A Highly Efficient Bismuth Salts-Catalyzed Route for the Synthesis of α-Aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zr4+-Catalyzed Efficient Synthesis of α-Aminophosphonates [organic-chemistry.org]

- 3. Kabachnik-Fields Reaction [organic-chemistry.org]

- 4. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]

- 7. Solventless reaction in green chemistry | PPTX [slideshare.net]

- 8. wisdomlib.org [wisdomlib.org]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. rgmcet.edu.in [rgmcet.edu.in]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Zirconium(IV) compounds as efficient catalysts for synthesis of alpha-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A highly efficient bismuth salts-catalyzed route for the synthesis of α-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik-Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate [organic-chemistry.org]

- 21. General Procedure for the Synthesis of α-Amino Phosphonates from Aldehydes and Ketones Using Indium(III) Chloride as a Catalyst [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. biomedres.us [biomedres.us]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. tsijournals.com [tsijournals.com]

- 26. Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Application Note & Protocols: Diphenyl(alpha-anilinobenzyl)phosphonate as a Versatile Precursor for the Synthesis of α-Aminophosphonic Acids

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Abstract and Significance

α-Aminophosphonic acids are a pivotal class of compounds in medicinal chemistry and drug development, serving as crucial bioisosteres of natural α-amino acids.[1][2] Their tetrahedral phosphorus center, in place of a planar carboxyl group, endows them with unique steric and electronic properties, making them effective enzyme inhibitors, haptens for catalytic antibody induction, and pharmacologically active agents with antibacterial, antiviral, and herbicidal properties.[3][4][5] The synthesis of these valuable molecules often proceeds through stable, crystalline intermediates. Among these, diphenyl(alpha-anilinobenzyl)phosphonate stands out as a highly practical and versatile precursor.

This guide provides an in-depth exploration of the synthesis and utility of diphenyl(alpha-anilinobenzyl)phosphonate. We will first detail its formation via the robust Kabachnik-Fields reaction and then present a comprehensive analysis of various deprotection strategies to yield the target (alpha-anilinobenzyl)phosphonic acid. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, providing researchers with the tools to confidently synthesize and utilize this important intermediate.

The Chemical Foundation: Synthesis of the Precursor

The most common and efficient method for synthesizing α-aminophosphonates, such as diphenyl(alpha-anilinobenzyl)phosphonate, is the Kabachnik-Fields reaction.[1][6] This powerful one-pot, three-component condensation involves an amine, a carbonyl compound, and a hydrophosphoryl reagent, typically a phosphite ester.[7][8]

In the specific case of our precursor, the reactants are:

-

Amine: Aniline

-

Carbonyl Compound: Benzaldehyde

-

Hydrophosphoryl Reagent: Diphenyl phosphite (Diphenyl H-phosphonate)

The reaction mechanism can proceed via two primary pathways, with the "imine pathway" generally considered more prevalent.[1][9]

-

Imine Formation: Aniline and benzaldehyde first condense to form an imine (Schiff base) intermediate, N-benzylideneaniline.

-

Nucleophilic Addition: The diphenyl phosphite then acts as a nucleophile, adding across the C=N double bond of the imine to form the final product.[1]

This reaction can be performed under various conditions, including catalyst-free microwave irradiation, which offers a greener and often higher-yielding alternative to traditional methods.[4][10]

Caption: Synthesis of the precursor via the Kabachnik-Fields reaction.

From Precursor to Product: Phosphonate Deprotection Strategies

The diphenyl phosphonate group serves as an excellent protecting group for the phosphonic acid moiety. It renders the intermediate less polar, often crystalline, and easier to purify by standard chromatographic techniques. The critical step is the subsequent deprotection (hydrolysis) of the two P-O-Ph ester bonds to unveil the free phosphonic acid. The choice of deprotection method is dictated by the overall functional group tolerance of the molecule.

Acid-Catalyzed Hydrolysis

This is a classical and robust method involving the cleavage of the phosphonate esters using strong acids like concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr), often in a co-solvent like acetic acid.[11][12][13]

-

Mechanism: The reaction proceeds via protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center and leading to the elimination of phenol. This process is repeated for the second phenyl group.[11][12]

-

Advantages: Strong, effective, and uses common, inexpensive reagents.

-

Disadvantages: The harsh conditions are incompatible with acid-labile functional groups (e.g., Boc protecting groups, acetals, some esters).

Caption: General mechanism for acid-catalyzed hydrolysis of diphenyl phosphonate.

Catalytic Hydrogenolysis

For molecules containing acid-sensitive groups, catalytic hydrogenolysis offers a milder alternative. This method is particularly effective for cleaving benzyl (P-O-CH₂Ph) esters but can also be applied to phenyl (P-O-Ph) esters, typically requiring more forcing conditions or specific catalysts like Platinum(IV) oxide (Adam's catalyst).[11][12][14]

-

Mechanism: The reaction involves the oxidative addition of the P-O bond to the surface of the metal catalyst (e.g., PtO₂) followed by hydrogenolysis to cleave the bond and release phenol.

-

Advantages: Mild conditions that preserve many acid-labile groups.

-

Disadvantages: Incompatible with reducible functional groups (e.g., alkynes, alkenes, some nitro groups, Cbz protecting groups). The catalyst can sometimes be poisoned by sulfur-containing compounds.

Silyl-Mediated Cleavage (The McKenna Reaction)

The McKenna reaction, which utilizes bromotrimethylsilane (TMSBr), is arguably one of the most versatile and mild methods for phosphonate ester dealkylation.[12][15][16] It is highly chemoselective and proceeds under neutral conditions, making it ideal for complex molecules with multiple sensitive functionalities.

-

Mechanism: The reaction occurs in two distinct steps. First, the phosphonate ester reacts with TMSBr in an aprotic solvent (e.g., dichloromethane or acetonitrile) to form a bis(trimethylsilyl) phosphonate intermediate. This intermediate is highly labile and is subsequently solvolyzed by adding a protic solvent like methanol or water to yield the final phosphonic acid.[16]

-

Advantages: Extremely mild, neutral conditions, high chemoselectivity, and broad functional group compatibility.

-

Disadvantages: TMSBr is moisture-sensitive and must be handled under an inert atmosphere. The reagent is also more expensive than mineral acids.

| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |

| Acid Hydrolysis | Conc. HCl or HBr, Acetic Acid | Reflux, 6-24 h | Inexpensive, robust | Harsh, incompatible with acid-labile groups |

| Hydrogenolysis | H₂, PtO₂ (Adam's catalyst) | RT to 50°C, 1-50 atm | Mild, preserves acid-labile groups | Incompatible with reducible groups, catalyst cost |

| McKenna Reaction | 1. TMSBr2. MeOH or H₂O | RT, 1-12 h | Very mild, neutral, highly selective | Reagent is moisture-sensitive and costly |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Diphenyl(alpha-anilinobenzyl)phosphonate

Causality: This protocol utilizes the Kabachnik-Fields reaction. Acetic acid serves as both a solvent and a mild catalyst to promote imine formation. The reaction is heated to ensure complete conversion.[13]

Reagents & Materials:

-

Benzyl carbamate (as a source for aniline, or use aniline directly)

-

Triphenyl phosphite (as a source for diphenyl phosphite)

-

Benzaldehyde

-

Glacial Acetic Acid

-

Methanol (for crystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 100 mL round-bottom flask, add benzyl carbamate (1.0 eq) and triphenyl phosphite (1.0 eq).

-

Add glacial acetic acid (20-30 mL) and stir until the solids dissolve.

-

Slowly add benzaldehyde (1.1 eq) dropwise to the mixture with continuous stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetic acid under reduced pressure using a rotary evaporator.

-

To the resulting oily residue, add cold methanol (20-30 mL) and stir or sonicate to induce crystallization.

-

Collect the white solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

-

Characterization: Confirm the structure using ¹H, ¹³C, and ³¹P NMR spectroscopy and Mass Spectrometry.

Protocol 2: Acid-Catalyzed Hydrolysis to (alpha-Anilinobenzyl)phosphonic Acid

Causality: This protocol uses a mixture of strong acid and a high-boiling solvent to ensure complete cleavage of the stable phenyl ester bonds.[13]

Reagents & Materials:

-

Diphenyl(alpha-anilinobenzyl)phosphonate (1.0 eq)

-

10 M Hydrochloric Acid

-

Glacial Acetic Acid

-

Ethanol (for crystallization)

-

Round-bottom flask with reflux condenser

Procedure:

-

Place the diphenyl(alpha-anilinobenzyl)phosphonate in a round-bottom flask.

-

Add a 1:1 mixture of 10 M HCl and glacial acetic acid (e.g., 10 mL of each per gram of phosphonate).

-

Heat the mixture to reflux for 12-24 hours. The hydrolysis progress can be monitored by ³¹P NMR, observing the shift from the phosphonate ester to the phosphonic acid signal.

-

After cooling, evaporate the volatile components under reduced pressure.

-

Dissolve the resulting solid residue in a minimal amount of hot ethanol or an ethanol/water mixture.

-

Allow the solution to cool to room temperature, then place it in a refrigerator (4°C) to facilitate crystallization.

-

Collect the crystalline (alpha-anilinobenzyl)phosphonic acid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Protocol 3: Deprotection via the McKenna Reaction

Causality: This protocol uses anhydrous conditions for the first step to prevent premature quenching of the moisture-sensitive TMSBr. The subsequent addition of methanol rapidly and cleanly cleaves the intermediate silyl esters.[15][16]

Reagents & Materials:

-

Diphenyl(alpha-anilinobenzyl)phosphonate (1.0 eq)

-

Bromotrimethylsilane (TMSBr) (2.5-3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

Methanol

-

Flame-dried glassware, inert atmosphere (Nitrogen or Argon) setup

Procedure:

-

Dissolve the diphenyl(alpha-anilinobenzyl)phosphonate in anhydrous DCM in a flame-dried, two-neck flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add TMSBr dropwise via syringe over 5 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the formation of the bis(trimethylsilyl) ester intermediate by ³¹P NMR.

-

Once the first step is complete, remove the solvent and excess TMSBr under reduced pressure. Caution: TMSBr is corrosive.

-

Under an inert atmosphere, carefully add anhydrous methanol to the residue at 0°C. Stir for 30-60 minutes to ensure complete solvolysis.

-

Remove the methanol under reduced pressure. The resulting crude solid is the target phosphonic acid.

-

The product can be purified by trituration with diethyl ether or by recrystallization from a suitable solvent like ethanol/water.

Conclusion

Diphenyl(alpha-anilinobenzyl)phosphonate serves as a robust and highly valuable intermediate in the synthesis of α-aminophosphonic acids. Its straightforward preparation via the Kabachnik-Fields reaction and the availability of multiple, reliable deprotection pathways—from harsh acid hydrolysis to the exceptionally mild McKenna reaction—provide chemists with significant flexibility. This allows for the incorporation of the α-aminophosphonic acid moiety into complex molecular architectures, paving the way for the development of novel therapeutics and bioactive probes.

References

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835. [Link]

-

Bálint, E., Tajti, Á., & Keglevich, G. (2020). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. SciForum, Proceedings, 4(1), 22. [Link]

-

Galkina, I. V., et al. (2019). The Pudovik reaction: the synthesis of bioactive α-aminophosphonates with long alkyl chains. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4-6), 501-505. [Link]

-

Bálint, E., et al. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(21), 6649. [Link]

-

Vicario, J., et al. (2016). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 21(10), 1373. [Link]

-

Tajti, Á., et al. (2017). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 13, 74–84. [Link]

-

Gomez, L. A., & Tona, V. (2024). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Chemistry, 6(1), 108-142. [Link]

-

Ordóñez, M., et al. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules, 21(9), 1162. [Link]

-

Organic Chemistry Portal. Kabachnik-Fields Reaction. [Link]

-

Cherkasov, R. A., & Galkin, V. I. (2000). The Kabachnik–Fields reaction: synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 69(3), 179. [Link]

-

Dumêtre, A., & Strazielle, N. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2330–2356. [Link]

-

Gaudelli, N. M., & Townsend, C. A. (2019). Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases. Cell Chemical Biology, 26(4), 551-559.e5. [Link]

-

Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. De Gruyter. [Link]

-

Keglevich, G., & Forintos, H. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

-

Reinste. (2024). Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India. Reinste Updates. [Link]

-

Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction: Novel Developments. ResearchGate. [Link]

-

Wiemer, A. J., & Wiemer, D. F. (2011). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Medicinal Chemistry Letters, 2(10), 723-731. [Link]

-

Berlicki, Ł., & Kafarski, P. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 688321. [Link]

-

van der Veken, P. (n.d.). The Reaction of Phosphate Esters with Nucleophiles. University of Antwerp. [Link]

-

Głowacka, I. E., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436–1446. [Link]

-

Głowacka, I. E., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. ResearchGate. [Link]

-

Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 598479. [Link]

-

Dumètre, A., & Strazielle, N. (2017). Phosphonic acid: preparation and applications. PMC. [Link]

-

Nilsson, J. (2004). Studies on Oxidative Couplings in H-Phosphonate Chemistry. Diva-Portal.org. [Link]

-

Kelly, S. J., & Butler, L. G. (1976). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Biochemistry, 15(13), 2821-2825. [Link]

-

Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]

-

Wikipedia. (n.d.). Phosphonate. [Link]

-

Boduszek, B., et al. (2012). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules, 17(9), 10447–10464. [Link]

-

Ouahrouch, A., et al. (2013). Synthesis and structural characterization of four related α-phosphonates. Acta Crystallographica Section E, 69(Pt 9), o1385–o1389. [Link]

-

El-Sayed, W. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Molecules, 27(15), 5013. [Link]

-

Dumètre, A., & Strazielle, N. (2017). Summary of the synthetic routes to prepare phosphonic acids detailed in... ResearchGate. [Link]

-

Dembkowski, K., et al. (2021). Known routes for the synthesis of 1-amino-1-phosphinoylalkylphosphonate derivatives. ResearchGate. [Link]

-

Peck, S. C., & van der Donk, W. A. (2013). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Methods in Enzymology, 516, 99-126. [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. sciforum.net [sciforum.net]

- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 6. Kabachnik-Fields Reaction [organic-chemistry.org]

- 7. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]

- 11. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 12. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Improving yield of Kabachnik-Fields reaction with diphenyl phosphite

Technical Support Center: Kabachnik-Fields Reaction

Topic: Optimizing α-Aminophosphonate Synthesis and Yield with Diphenyl Phosphite

Welcome to the technical support hub for the Kabachnik-Fields reaction. This guide is designed for researchers, chemists, and drug development professionals who are working with diphenyl phosphite as the phosphorus source and aiming to improve reaction efficiency and yield. The following content is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven solutions.

Introduction: The Diphenyl Phosphite Challenge